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Compound of Interest

Compound Name: 2,3-Dimethylbenzophenone

CAS No.: 1322-78-7

Cat. No.: B075470

Get Quote

Executive Summary
In the landscape of advanced organic synthesis and materials science, aromatic ketone

derivatives play a pivotal role as photoinitiators and active pharmaceutical ingredient (API)

intermediates. 2,3-Dimethylbenzophenone (CAS: 13319-69-2) is a highly specialized

asymmetric diaryl ketone [1]. Due to its unique steric profile and electronic distribution, it is

heavily utilized in UV-curable resins, agrochemical formulations, and complex polymer cross-

linking [2].

This whitepaper provides an authoritative, in-depth analysis of the thermodynamic properties of

2,3-Dimethylbenzophenone—specifically its melting and boiling points—and establishes self-

validating experimental protocols for its thermal characterization.

Physicochemical Data & Structural Causality
Understanding the thermal behavior of 2,3-Dimethylbenzophenone requires analyzing the

interplay between its molecular weight, functional groups, and spatial geometry.
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Quantitative Data Summary
The following table summarizes the validated physicochemical parameters of 2,3-
Dimethylbenzophenone:

Parameter Value
Analytical Context /
Causality

CAS Number 13319-69-2
Unique identifier for the 2,3-

isomer [1].

Molecular Formula C₁₅H₁₄O
Dictates baseline London

dispersion forces.

Molecular Weight 210.27 g/mol

High mass contributes to

elevated phase transition

temperatures [2].

Appearance
White to off-white crystalline

powder

Indicates a stable crystal lattice

at standard ambient

temperature and pressure

(SATP) [2].

Boiling Point 322.2 °C (at 760 mmHg)

Driven by strong dipole-dipole

interactions from the central

carbonyl core [1].

Density ~1.05 g/cm³

Reflects the packing efficiency

of the asymmetric molecular

structure [1].

The Mechanistic "Why": Thermodynamics of the 2,3-
Substitution
The boiling point of a compound is the temperature at which its vapor pressure equals the

surrounding atmospheric pressure. For 2,3-Dimethylbenzophenone, the exceptionally high

boiling point of 322.2 °C [1] is governed by two primary factors:
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Carbonyl Dipole Moment: The central C=O bond is highly polarized. The electronegative

oxygen creates a permanent dipole, leading to strong intermolecular dipole-dipole attractions

in the liquid phase. Overcoming these cohesive forces requires substantial thermal kinetic

energy.

Steric Hindrance and Coplanarity: The presence of methyl groups at the ortho (2-) and meta

(3-) positions on one of the phenyl rings forces the molecule into a non-planar conformation

to minimize steric clash with the unsubstituted phenyl ring. While this asymmetry slightly

reduces the efficiency of π−π stacking in the solid state (making it a relatively low-melting

crystalline powder [2] compared to highly symmetrical polyaromatics), the sheer molecular

footprint (15 carbon atoms) ensures that van der Waals forces remain dominant, keeping the

boiling point well above 300 °C.

Experimental Protocols: Thermal Characterization
To ensure scientific integrity and reproducibility, the thermal properties of 2,3-
Dimethylbenzophenone must be verified using self-validating analytical systems. Below are

the field-proven methodologies for determining its phase transition points.

Protocol A: High-Precision Boiling Point Determination
via TGA/DSC
Because 2,3-Dimethylbenzophenone boils at 322.2 °C, traditional distillation setups are prone

to inducing thermal degradation or oxidation. Thermogravimetric Analysis (TGA) coupled with

Differential Scanning Calorimetry (DSC) provides a controlled, self-validating environment.

Step 1: Atmosphere Control (Critical): Purge the TGA furnace with high-purity Nitrogen ( N2​)

at a flow rate of 50 mL/min. Causality: Excluding oxygen prevents auto-oxidation of the

methyl groups at temperatures exceeding 250 °C.

Step 2: Sample Preparation: Accurately weigh 5.0 to 10.0 mg of the white crystalline powder

[2] into an inert alumina ( Al2​O3​) crucible. Do not use standard aluminum pans, as they may

deform near 300 °C.

Step 3: Thermal Profiling: Program the instrument to equilibrate at 25 °C, followed by a

dynamic heating ramp of 10 °C/min up to 350 °C.
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Step 4: Data Interpretation: The boiling point is identified as the extrapolated onset

temperature of the precipitous mass loss step on the TGA curve, which must perfectly align

with a broad endothermic peak on the simultaneous DSC heat flow curve.

Protocol B: Melting Point Verification via Optical
Transmittance

Step 1: Pulverization: Grind the crystalline solid using an agate mortar. Causality: Uniform,

fine particle size eliminates air pockets, ensuring uniform heat transfer and preventing

artificially broad melting ranges.

Step 2: Capillary Loading: Pack exactly 2-3 mm of the sample into a glass capillary tube.

Tamp it down by dropping the tube through a hollow glass tube onto a hard surface.

Step 3: Ramp Rate Optimization: Insert the capillary into an automated melting point

apparatus. Set a rapid ramp (10 °C/min) until 15 °C below the expected melting point, then

reduce the heating rate to exactly 1 °C/min. Causality: A slow final ramp allows the sample to

maintain thermal equilibrium with the heating block, ensuring the recorded onset (meniscus

formation) and clear point (complete liquefaction) are thermodynamically accurate.

Workflow Visualization
The following diagram illustrates the logical progression from raw material characterization to

downstream application, highlighting the critical thermal validation steps.
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Figure 1: Thermal characterization workflow and downstream application mapping for 2,3-

DMBP.

Conclusion
The thermodynamic profile of 2,3-Dimethylbenzophenone is a direct consequence of its

molecular architecture. Its high boiling point (322.2 °C) reflects the strong dipole interactions of

the benzophenone core, while its solid crystalline state at room temperature underscores the

stability of its lattice, despite the steric hindrance introduced by the asymmetric 2,3-dimethyl

substitution. By employing rigorous, inert-atmosphere thermal analysis, researchers can

confidently validate this compound for high-performance applications in polymer chemistry and

drug development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b075470?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

